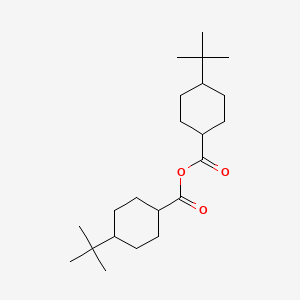
4-tert-Butyl-1-cyclohexanecarboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C22H38O3 It is a derivative of cyclohexanecarboxylic acid, featuring a tert-butyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-cyclohexanecarboxylic anhydride typically involves the reaction of 4-tert-butylcyclohexanecarboxylic acid with acetic anhydride or other anhydride-forming reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-tert-butylcyclohexanecarboxylic acid.
Substitution: Can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, often with a catalytic amount of acid or base.
Substitution: Amines or alcohols, typically under mild heating.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: 4-tert-Butylcyclohexanecarboxylic acid.
Substitution: Amides or esters, depending on the nucleophile.
Reduction: Corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-tert-Butyl-1-cyclohexanecarboxylic anhydride exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the anhydride reacts with water to form the corresponding acid. In substitution reactions, the anhydride reacts with nucleophiles to form amides or esters. The molecular targets and pathways involved vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexanecarboxylic acid: The parent acid of the anhydride.
Cyclohexanecarboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.
4-tert-Butylcyclohexanone: A ketone derivative with different reactivity.
Uniqueness
4-tert-Butyl-1-cyclohexanecarboxylic anhydride is unique due to the presence of both the tert-butyl group and the anhydride functional group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
25774-37-2 |
|---|---|
Molekularformel |
C22H38O3 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexanecarbonyl) 4-tert-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H38O3/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-20(24)16-9-13-18(14-10-16)22(4,5)6/h15-18H,7-14H2,1-6H3 |
InChI-Schlüssel |
VEYUWLYNXXBCSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


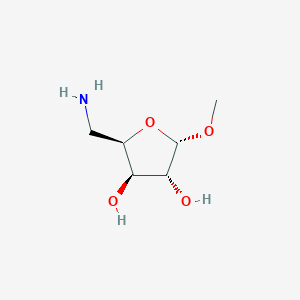
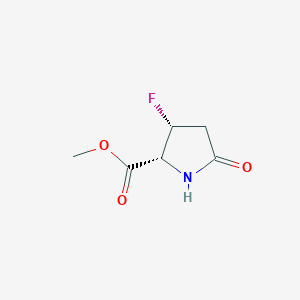
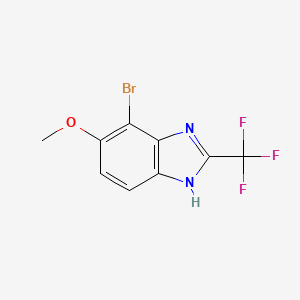
![2-Acetylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B12863923.png)
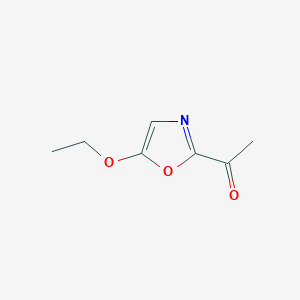


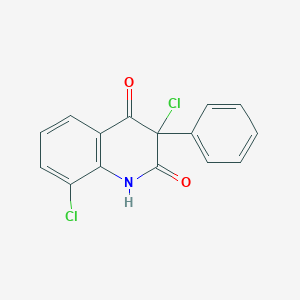
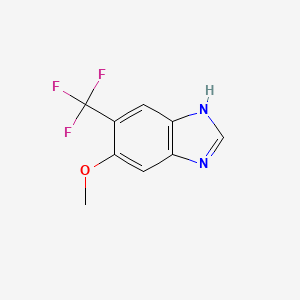
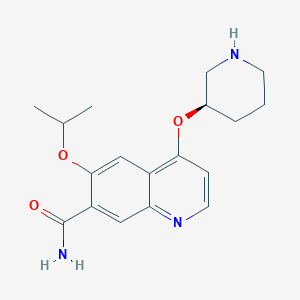
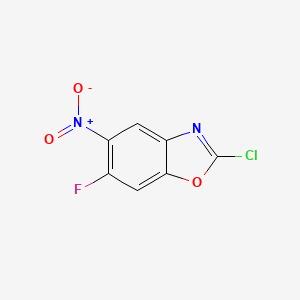
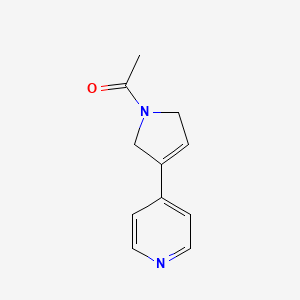
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)

